molecular formula C13H14O B11720378 7-Isopropylnaphthalen-1-ol

7-Isopropylnaphthalen-1-ol

Cat. No.: B11720378
M. Wt: 186.25 g/mol
InChI Key: WZHUAKZRYWYZOV-UHFFFAOYSA-N
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Description

7-Isopropylnaphthalen-1-ol is a naphthalene derivative featuring a hydroxyl group at the 1-position and an isopropyl substituent at the 7-position. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

7-propan-2-ylnaphthalen-1-ol

InChI

InChI=1S/C13H14O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h3-9,14H,1-2H3

InChI Key

WZHUAKZRYWYZOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=CC=C2O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylnaphthalen-1-ol typically involves the isopropylation of naphthalene. This process can be carried out using isopropyl alcohol in the presence of catalysts such as USY, MOR, and BEA zeolites . The reaction conditions often include high pressure and temperature to achieve optimal conversion rates.

Industrial Production Methods: In industrial settings, the production of 7-Isopropylnaphthalen-1-ol may involve the use of modified zeolites to enhance selectivity and yield. For instance, Zn and Fe-modified USY catalysts have been shown to improve the conversion and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylnaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Saturated naphthalene derivatives

    Substitution: Alkylated or acylated naphthalenes

Mechanism of Action

The mechanism of action of 7-Isopropylnaphthalen-1-ol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural Analogues in Essential Oils

γ-Cadinol [(1S,4R)-4-isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol] (C₁₅H₂₆O, MW 222.37) shares the isopropyl and hydroxyl groups but incorporates a decahydronaphthalene core and additional methyl groups. This saturated structure enhances its volatility, making it prevalent in essential oils like those from Cymbopogon species. Unlike 7-isopropylnaphthalen-1-ol, γ-cadinol’s bicyclic framework and stereochemistry influence its antimicrobial and fragrance properties .

Decahydronaphthalenol Derivatives

The compound (1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol (C₁₅H₂₈O₂, MW 240.38) features a fully saturated naphthalene system with multiple methyl and hydroxypropan-2-yl groups.

Substituted Benzene Derivatives

  • Thymol (Isopropyl cresol): A monoterpenoid phenol (C₁₀H₁₄O, MW 150.22) with a hydroxyl group and isopropyl substituent on a benzene ring. Its simpler structure grants higher volatility and widespread use as an antiseptic, whereas 7-isopropylnaphthalen-1-ol’s naphthalene core may enhance binding affinity in hydrophobic environments .
  • 4-Isopropylbenzyl Alcohol (Cuminyl alcohol) : A benzyl alcohol derivative (C₁₀H₁₄O, MW 150.22) with applications in flavoring agents. Its single aromatic ring and primary alcohol group contrast with 7-isopropylnaphthalen-1-ol’s secondary hydroxyl and extended conjugation .

Naphthalenol Isomers and Derivatives

  • 1-Acetamido-7-naphthol (C₁₂H₁₁NO₂, MW 201.22): Features acetamido and hydroxyl groups on naphthalene.
  • Naphthalen-2-ol (β-naphthol) : A positional isomer (C₁₀H₈O, MW 144.17) with a hydroxyl group at the 2-position. The 1-position hydroxyl in 7-isopropylnaphthalen-1-ol is more acidic (pKa ~9.3 vs. β-naphthol’s pKa ~9.5), influencing reactivity in electrophilic substitution .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
7-Isopropylnaphthalen-1-ol C₁₃H₁₄O 186.25 1-OH, 7-isopropyl Hypothesized use in hydrophobic drug design
γ-Cadinol C₁₅H₂₆O 222.37 1-OH, 4-isopropyl, 1,6-dimethyl Antimicrobial, fragrance in essential oils
Thymol C₁₀H₁₄O 150.22 5-methyl-2-isopropylphenol Antiseptic, flavoring agent
1-Acetamido-7-naphthol C₁₂H₁₁NO₂ 201.22 1-acetamido, 7-OH Potential pharmaceutical intermediate
β-Naphthol C₁₀H₈O 144.17 2-OH Dye synthesis, weaker acidity than α-naphthol

Research Findings and Implications

This contrasts with γ-cadinol, where saturation reduces aromatic reactivity .

Bioactivity : Thymol’s antimicrobial efficacy is well-documented, while 7-isopropylnaphthalen-1-ol’s bioactivity remains speculative. Its naphthalene system may interact with lipid bilayers or enzyme pockets more effectively than benzene-based analogs .

Solubility : 1-Acetamido-7-naphthol’s acetamido group enhances water solubility, whereas 7-isopropylnaphthalen-1-ol’s hydrophobicity may favor lipid membrane penetration .

Biological Activity

7-Isopropylnaphthalen-1-ol is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

7-Isopropylnaphthalen-1-ol, with the molecular formula C_{12}H_{14}O, features a naphthalene ring substituted with an isopropyl group and a hydroxyl group. This structural configuration is significant for its biological activity, particularly in interactions with various biological targets.

The biological activity of 7-isopropylnaphthalen-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, studies have shown that it acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), a key enzyme involved in methylation processes linked to various diseases, including cancer and metabolic disorders. The compound exhibits a half-maximal inhibitory concentration (IC50) of 1.41 μM, demonstrating potent inhibitory effects on NNMT activity .

Biological Activities

The compound has been studied for several biological effects:

  • Anticancer Activity : Research indicates that 7-isopropylnaphthalen-1-ol can inhibit cell proliferation in various cancer cell lines, including oral cancer cells (HSC-2). At concentrations of 100 μM, it resulted in a significant reduction in cell viability .
  • Antioxidant Properties : The hydroxyl group in its structure contributes to antioxidant activities, which help mitigate oxidative stress in cells.

Case Studies

Several case studies highlight the biological implications of 7-isopropylnaphthalen-1-ol:

  • Inhibition of NNMT : In a study focused on NNMT inhibitors, 7-isopropylnaphthalen-1-ol was shown to significantly reduce N-methylnicotinamide (MNA) levels in treated cells compared to controls. This suggests a direct impact on metabolic pathways involving nicotinamide .
  • Cell Proliferation Studies : A series of experiments demonstrated that treatment with varying concentrations of 7-isopropylnaphthalen-1-ol led to dose-dependent decreases in cell proliferation across multiple cancer cell lines. The most pronounced effects were observed at higher concentrations over extended exposure periods .

Table 1: Biological Activity Summary

Activity TypeObserved EffectIC50 (μM)
NNMT InhibitionSignificant reduction in MNA levels1.41
Cell ProliferationDecreased viability in HSC-2 cells100
Antioxidant ActivityMitigation of oxidative stressN/A

Table 2: Comparative Analysis with Other NNMT Inhibitors

Compound NameIC50 (μM)Mechanism of Action
7-Isopropylnaphthalen-1-ol1.41NNMT Inhibition via π–π stacking
Compound A14.9NNMT Inhibition
Compound B19.8NNMT Inhibition

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